

Unambiguous Determination of Fortunolide A's Absolute Configuration: A Technical Guide

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Compound of Interest

Compound Name: *Fortunolide A*

Cat. No.: *B15591348*

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An in-depth analysis of the single-crystal X-ray diffraction data that definitively established the absolute stereochemistry of the 17-nor-cephalotane-type diterpenoid, **Fortunolide A**.

Introduction

Fortunolide A is a naturally occurring 17-nor-cephalotane-type diterpenoid isolated from the seeds of *Cephalotaxus fortunei* var. *alpine*. As with many complex natural products, the precise three-dimensional arrangement of its atoms—its absolute configuration—is critical for understanding its biological activity and for guiding synthetic efforts. This technical guide provides a detailed account of the experimental work that led to the first-time determination of the absolute configuration of **Fortunolide A**. The primary and definitive method employed was single-crystal X-ray crystallography.^[1]

Experimental Determination of Absolute Configuration

The absolute configuration of **Fortunolide A** was unequivocally established through single-crystal X-ray diffraction analysis.^[1] This powerful technique allows for the direct visualization of the electron density within a crystal, providing precise atomic coordinates and enabling the unambiguous assignment of stereocenters.

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental protocol for the single-crystal X-ray diffraction of **Fortunolide A** (referred to as compound 18 in the primary literature) is summarized below.^[1]

- **Crystal Growth:** Colorless crystals of **Fortunolide A** were obtained by slow evaporation from a methanol solution.
- **Data Collection:** A suitable crystal was selected and mounted on a Bruker APEX-II CCD diffractometer. The crystallographic data were collected using graphite-monochromated Cu K α radiation ($\lambda = 1.54178 \text{ \AA}$) at a temperature of 173 K.
- **Structure Solution and Refinement:** The crystal structure was solved by direct methods using the SHELXS-97 program. The structure was then refined by full-matrix least-squares on F^2 using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
- **Absolute Configuration Determination:** The absolute configuration was determined by anomalous dispersion effects, with the Flack parameter being refined to a value close to zero, which confirms the correct enantiomer.^[1]

Data Presentation: Crystallographic Data for Fortunolide A

The key crystallographic data and refinement parameters for **Fortunolide A** are presented in the table below.^[1] This quantitative data provides the basis for the definitive assignment of its absolute configuration.

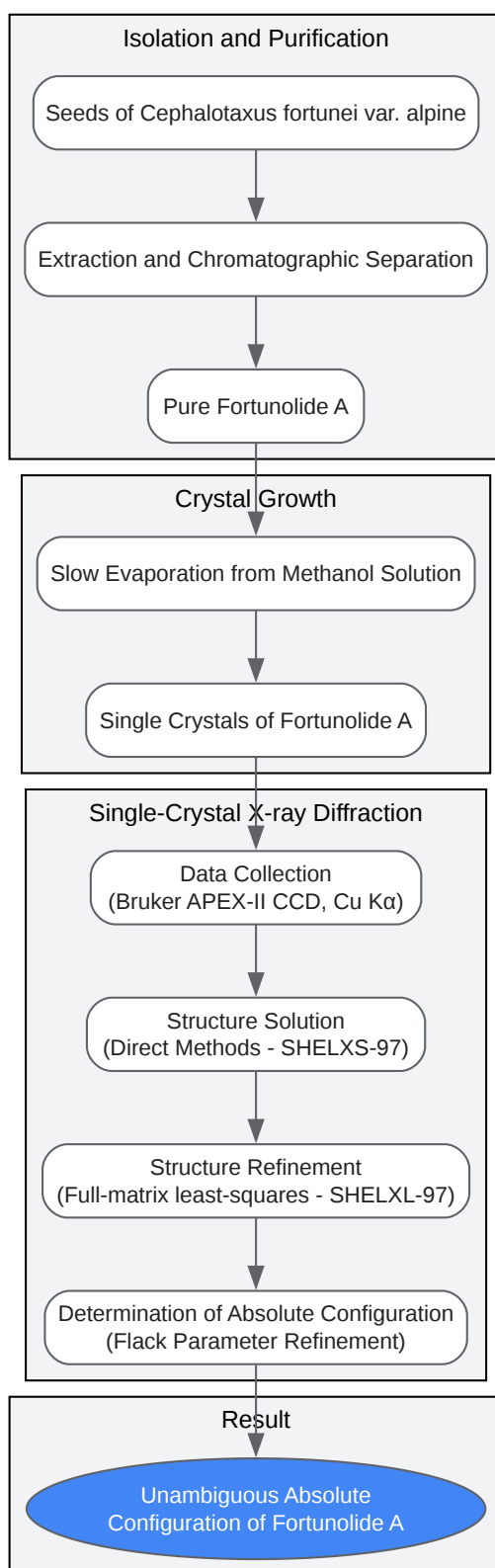
| Parameter | Value |
|-----------------------------------|--|
| Empirical Formula | C ₂₀ H ₂₄ O ₆ |
| Formula Weight | 360.40 |
| Temperature | 173(2) K |
| Wavelength | 1.54178 Å |
| Crystal System | Orthorhombic |
| Space Group | P2 ₁ 2 ₁ 2 ₁ |
| Unit Cell Dimensions | a = 7.1834(3) Å, α = 90° b = 14.1353(6) Å, β = 90° c = 17.6189(7) Å, γ = 90° |
| Volume | 1789.70(13) Å ³ |
| Z | 4 |
| Density (calculated) | 1.337 Mg/m ³ |
| Absorption Coefficient | 0.810 mm ⁻¹ |
| F(000) | 768 |
| Crystal Size | 0.20 x 0.15 x 0.10 mm ³ |
| Theta Range for Data Collection | 4.97 to 66.58° |
| Index Ranges | -8<=h<=8, -16<=k<=16, -20<=l<=20 |
| Reflections Collected | 13410 |
| Independent Reflections | 3141 [R(int) = 0.0383] |
| Completeness to Theta = 66.58° | 99.7 % |
| Absorption Correction | Semi-empirical from equivalents |
| Max. and Min. Transmission | 0.9221 and 0.8576 |
| Refinement Method | Full-matrix least-squares on F ² |
| Data / Restraints / Parameters | 3141 / 0 / 235 |
| Goodness-of-Fit on F ² | 1.054 |

| | |
|--------------------------------------|---------------------------------------|
| Final R Indices [$I > 2\sigma(I)$] | $R_1 = 0.0337$, $wR_2 = 0.0841$ |
| R Indices (all data) | $R_1 = 0.0346$, $wR_2 = 0.0853$ |
| Absolute Structure Parameter (Flack) | 0.06(7) |
| Largest Diff. Peak and Hole | 0.219 and -0.215 e. \AA^{-3} |

Table 1: Crystallographic data and structure refinement for **Fortunolide A**.[\[1\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the absolute configuration of **Fortunolide A**.



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Figure 1: Workflow for the determination of the absolute configuration of **Fortunolide A**.

Conclusion

The absolute configuration of **Fortunolide A** has been unambiguously determined through the application of single-crystal X-ray diffraction.[1] The high-quality crystallographic data, particularly the refinement of the Flack parameter to a value of 0.06(7), provides definitive evidence for the assigned stereochemistry.[1] This foundational structural information is invaluable for the scientific community, particularly for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development, as it provides a precise molecular architecture for structure-activity relationship studies and total synthesis campaigns.

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References

- 1. pubs.acs.org [pubs.acs.org]
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